1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a unique combination of functional groups, including a pyrazole, sulfonyl, thiophene, oxadiazole, and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonylating agents under controlled conditions.
Introduction of the Thiophene and Oxadiazole Groups: The thiophene and oxadiazole groups are introduced through a series of reactions involving thiophene-3-carboxylic acid and appropriate reagents to form the oxadiazole ring.
Coupling with Piperidine: The final step involves coupling the synthesized intermediate with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazol-4-amine
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVYXZPGJXRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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